molecular formula C15H13N5O2 B6469529 N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640886-57-1

N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6469529
CAS No.: 2640886-57-1
M. Wt: 295.30 g/mol
InChI Key: USAVZOFJPOJKSM-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that contains both imidazo and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-9-8-20-13(17-9)7-6-12(19-20)15(22)18-11-4-2-10(3-5-11)14(16)21/h2-8H,1H3,(H2,16,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAVZOFJPOJKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-carbamoylphenylhydrazine with 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. The reaction conditions often involve heating and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). The structure-activity relationship (SAR) analysis indicates that modifications to the imidazo[1,2-b]pyridazine scaffold can significantly enhance its activity against these pathogens.

Case Study: Antimycobacterial Activity

A series of derivatives were synthesized and tested for their efficacy against Mtb. The most active compounds featured a phenyl group at position C2 and a methoxy group at C3. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Mtb, indicating potent antitubercular activity .

Table 1: In Vitro Antimycobacterial Activity of Derivatives

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mm MIC90 (μg/mL)
1aBnOPh11.51
2aBnSPh0.50.25
3aBnNMePh10.5

Inhibition of Kinases

N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has been identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which is implicated in various cellular processes including endocytosis and synaptic vesicle recycling. The inhibition of AAK1 may have therapeutic implications for conditions such as schizophrenia and Parkinson's disease.

Other Pharmacological Properties

Beyond its antimicrobial and kinase-inhibitory activities, this compound exhibits various other pharmacological properties that warrant further investigation.

Potential Applications

  • Anticancer Activity : The compound's structure suggests possible interactions with cancer-related pathways.
  • Anti-inflammatory Effects : Preliminary studies indicate that derivatives may exhibit anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include inhibition of signal transduction, disruption of metabolic processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern and the combination of imidazo and pyridazine rings.

Biological Activity

N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its potential as an anti-cancer agent, its interaction with amyloid plaques, and its role as an inhibitor of specific kinases.

Antitumor Activity

Imidazo[1,2-b]pyridazine derivatives have been explored extensively for their potential as antitumor agents . In a study evaluating a series of novel derivatives, compounds demonstrated significant anti-proliferative activity against various human cancer cell lines, particularly non-small cell lung cancer (NSCLC) lines A549 and H460. The most notable compounds, A17 and A18, exhibited mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. These compounds induced G1-phase cell cycle arrest and suppressed the phosphorylation of AKT and S6 at the cellular level, indicating a mechanism of action that may be useful in cancer therapy .

Binding Affinity to Amyloid Plaques

The binding affinity of this compound to amyloid plaques has been investigated as well. A related study synthesized various imidazo[1,2-b]pyridazine derivatives and evaluated their binding to synthetic aggregates of Aβ 1−40. The binding affinities ranged from 11.0 nM to over 1000 nM depending on the substitution patterns at the 6-position and 2-position. Specifically, compounds with a 2-(4′-dimethylaminophenyl)-6-(methylthio) substitution showed high binding affinity (K_i = 11.0 nM), suggesting their potential as imaging agents for detecting amyloid plaques in Alzheimer's disease .

Inhibition of Kinases

Research has also focused on the role of imidazo[1,2-b]pyridazine derivatives as inhibitors of kinases such as IKKbeta. High-throughput screening identified these compounds as effective IKKbeta inhibitors with improved selectivity by optimizing substitutions at the 3- and 6-positions. This suggests that this compound could play a role in modulating inflammatory pathways through kinase inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-b]pyridazines. The presence of specific functional groups significantly affects the binding affinity and biological efficacy:

CompoundSubstitution PatternBinding Affinity (K_i)Biological Activity
A17Diaryl urea0.067 μMmTOR inhibitor
A18Diaryl urea0.062 μMmTOR inhibitor
4Dimethylaminophenyl & Methylthio at 6-position11.0 nMAmyloid plaque binding

This table illustrates how modifications in substitution patterns can lead to significant changes in both binding affinity and biological activity.

Case Study: Anti-Cancer Activity

In vivo studies using nude mice xenograft models demonstrated that compound A17 not only inhibited tumor growth but also showed favorable pharmacokinetic properties, making it a candidate for further development in cancer therapeutics .

Case Study: Amyloid Plaque Imaging

Another study highlighted the potential of imidazo[1,2-b]pyridazine derivatives as radiotracers for PET imaging due to their ability to bind selectively to amyloid plaques in Alzheimer's disease models . This opens avenues for diagnostic applications in neurodegenerative diseases.

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